molecular formula C20H20N2O2S2 B2966006 N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1787879-42-8

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2966006
CAS No.: 1787879-42-8
M. Wt: 384.51
InChI Key: ONEDLVKBUPMWGG-UHFFFAOYSA-N
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Description

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C20H20N2O2S2 and a molecular weight of 384.51 g/mol, this sulfonamide derivative features a unique hybrid architecture combining a tetrahydronaphthalene (tetralin) scaffold with a thiophene-pyridine moiety . This structure is engineered to probe specific biological pathways, as the tetrahydronaphthalene core is a privileged structure in pharmaceuticals known for its ability to interact with diverse protein targets . The specific incorporation of a sulfonamide group is a common strategy in drug design, as this functional group often contributes to target binding and influences the pharmacokinetic properties of a molecule . While specific biological data for this exact compound is proprietary, its structural analogs, particularly those based on the tetrahydronaphthalene scaffold, have demonstrated potent biological activities in scientific literature. Research on similar tetrahydronaphthalene derivatives has revealed their potential as inhibitors of key protein targets, such as the Mcl-1 protein, which is a promising avenue in oncology research for the development of new anticancer agents . Furthermore, other structural classes of tetrahydronaphthalene compounds have been investigated as high-affinity, selective ligands for opioid receptors, highlighting the versatility of this core scaffold in neuroscientific and analgesic research . The presence of the heteroaromatic thiophene and pyridine rings further enhances the potential of this compound for interaction with enzymatic targets, making it a valuable tool for researchers in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. This product is presented as a high-purity solid and is intended for research purposes in laboratory settings only. It is strictly for use in scientific experiments and is not approved for human therapeutic, diagnostic, or veterinary applications.

Properties

IUPAC Name

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c23-26(24,20-6-5-16-3-1-2-4-17(16)10-20)22-12-15-9-19(13-21-11-15)18-7-8-25-14-18/h5-11,13-14,22H,1-4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEDLVKBUPMWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N2O2S2C_{20}H_{20}N_{2}O_{2}S_{2}, with a molecular weight of approximately 384.51 g/mol. The compound features a sulfonamide group, which is known for its antibacterial properties, along with thiophene and pyridine rings that contribute to its biological activity .

Structural Characteristics

FeatureDescription
Molecular FormulaC20H20N2O2S2C_{20}H_{20}N_{2}O_{2}S_{2}
Molecular Weight384.51 g/mol
Key Functional GroupsSulfonamide, Thiophene, Pyridine

Antibacterial Properties

Sulfonamides are recognized for their antibacterial effects. Preliminary studies suggest that this compound may exhibit significant antimicrobial activity due to its structural components. The presence of the thiophene and pyridine rings enhances its interaction with bacterial targets.

Anti-inflammatory Effects

Research indicates that compounds containing thiophene and pyridine often display anti-inflammatory properties. This compound's potential application in treating inflammatory conditions is under investigation, as it may inhibit pathways associated with inflammation .

The exact mechanism by which this compound exerts its effects is not fully elucidated. However, it is hypothesized that it interacts with specific biological targets such as enzymes or receptors involved in bacterial growth and inflammatory responses .

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against a range of bacterial strains. The results indicated that compounds similar to this compound exhibited notable activity against Gram-positive bacteria .
  • Anti-inflammatory Evaluation : In vitro experiments were conducted to assess the anti-inflammatory potential of related compounds. These studies demonstrated that derivatives with similar structures could significantly reduce the production of pro-inflammatory cytokines in activated macrophages .

Summary of Findings

Study TypeFindings
Antimicrobial ActivitySignificant efficacy against Gram-positive bacteria
Anti-inflammatory EvaluationReduction in pro-inflammatory cytokine production

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The target compound shares a 5,6,7,8-tetrahydronaphthalene-2-sulfonamide core with several analogs, but its substituents differentiate its properties. Below is a comparative analysis of key structural and molecular parameters:

Compound Name Molecular Formula Molecular Weight Key Substituents Heterocyclic Features
Target Compound C₂₁H₂₁N₃O₂S₂* ~445.5 (est.) Thiophen-3-yl-pyridin-3-ylmethyl Thiophene, pyridine
N-(3-(6-(Methylsulfonyl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide C₂₁H₂₁N₃O₄S₂ 443.5 Pyridazin-3-yl with methylsulfonyl Pyridazine, methylsulfonyl
N-(2-((3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide C₂₄H₂₂N₄O₃S 446.5 1,2,4-Oxadiazol-5-ylmethyl Oxadiazole, pyridine
N-(5-(1H-Imidazol-4-yl)-5,6,7,8-tetrahydronaphthalen-1-yl)methanesulfonamide C₁₄H₁₇N₃O₂S 291.4 Imidazol-4-yl Imidazole

*Estimated based on structural similarity to .

Key Observations:

  • Heterocyclic Diversity : The target compound’s thiophene-pyridine group contrasts with pyridazine (electron-deficient) in and oxadiazole (a bioisostere for esters/amides) in . These differences may alter electronic properties and target selectivity.
  • Solubility : The oxadiazole-containing compound may exhibit higher polarity due to the oxadiazole ring, whereas the thiophene group in the target compound could increase lipophilicity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide and its analogs?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonamide coupling. For example, sulfonamide formation can be achieved using HATU or similar coupling agents, followed by deprotection steps (e.g., LAH reduction in THF). Structural analogs often incorporate modifications via acetylations or alkylations, as demonstrated in tetrahydronaphthalene derivatives .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT) are essential. NMR assignments focus on characteristic peaks for thiophene (δ 7.3–7.5 ppm), pyridine (δ 8.0–8.5 ppm), and sulfonamide protons (δ 3.0–3.5 ppm). Mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺) .

Q. How do researchers modify the sulfonamide moiety to investigate structure-activity relationships (SAR)?

  • Methodological Answer : Substituents on the sulfonamide nitrogen (e.g., alkyl, aryl, or heterocyclic groups) are varied to assess binding affinity. For example, highlights thiophene-ethylamine substitutions to enhance receptor interactions, while chloronaphthalene derivatives ( ) improve hydrophobicity .

Advanced Research Questions

Q. What strategies optimize reaction yields when introducing thiophene substituents into the pyridine-tetrahydronaphthalene scaffold?

  • Methodological Answer : Solvent choice (anhydrous DCM or THF), temperature control (0°C for exothermic steps), and catalyst selection (e.g., pyridinium p-toluenesulfonate for acetal protection) are critical. demonstrates yield improvements (59–71%) via stoichiometric adjustments and inert atmospheres .

Q. How can stereochemical ambiguities in chiral tetrahydronaphthalene derivatives be resolved?

  • Methodological Answer : Chiral HPLC or enzymatic resolution separates enantiomers. Computational tools (e.g., ACD/Labs Percepta) predict stereochemical outcomes using InChI descriptors, while stereospecific reducing agents (e.g., LAH) preserve configuration during synthesis .

Q. What analytical challenges arise in impurity profiling, and how are they addressed?

  • Methodological Answer : By-products from incomplete reactions (e.g., unreacted intermediates) require LC-MS and gradient HPLC for detection. emphasizes impurity thresholds (e.g., <0.1% for unspecified impurities), while uses column chromatography (silica gel, EtOAc/hexane) for purification .

Q. How can computational chemistry predict physicochemical properties of novel sulfonamide derivatives?

  • Methodological Answer : Tools like ACD/Labs Percepta calculate logP, solubility, and pKa. For example, predicts molecular weight (461.53 g/mol) and stereoisomerism using the InChI framework, guiding solubility optimization for bioassays .

Q. What considerations are critical in designing bioactivity assays for this compound?

  • Methodological Answer : Solubility in DMSO/ACN, target receptor binding (e.g., enzyme inhibition via sulfonamide interactions), and cytotoxicity screening (MTT assays) are prioritized. Ligand-receptor docking studies () and crystallographic data ( ) inform assay parameters .

Data Contradiction Analysis

  • Example : Conflicting yields in sulfonamide coupling (59% vs. 71% in ) may stem from solvent purity or catalyst activity. Researchers should replicate reactions under controlled conditions (e.g., anhydrous solvents, nitrogen atmosphere) to validate reproducibility .

Key Research Findings

Property Value/Outcome Reference
Typical Reaction Yield59–71% (sulfonamide coupling)
Key NMR Peaksδ 3.0–3.5 ppm (sulfonamide CH₂)
Computational logP (Predicted)3.2–3.8 (ACD/Labs Percepta)
Chiral Resolution MethodChiral HPLC (e.g., Chiralpak AD-H column)

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